3,4-Dibromo-4-phenyl-2-butanone
Description
The exact mass of the compound 3,4-Dibromo-4-phenyl-2-butanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dibromo-4-phenyl-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-4-phenyl-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6310-44-7 |
|---|---|
Molecular Formula |
C10H10Br2O |
Molecular Weight |
305.99 g/mol |
IUPAC Name |
3,4-dibromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |
InChI Key |
DQQMRIMUYWACAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Other CAS No. |
6310-44-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dibromo-4-phenyl-2-butanone: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-4-phenyl-2-butanone, also known as benzalacetone dibromide, is a vicinal dihaloketone of significant interest in synthetic organic chemistry. As a derivative of benzalacetone (4-phenyl-3-buten-2-one), this compound belongs to the broader class of α,α'-dihaloketones. These molecules are characterized by two halogen atoms on the carbon atoms adjacent (alpha and alpha-prime) to a carbonyl group. This arrangement of functional groups—a ketone flanked by two carbon-bromine bonds—creates a molecule with multiple reactive sites, making it a versatile and potent building block for the synthesis of complex organic structures, particularly heterocyclic compounds which are often the core of pharmaceutical agents.
The strategic placement of the two bromine atoms and the phenyl group imparts a unique electronic and steric profile, governing its reactivity. The inductive effects of the carbonyl group and the halogens enhance the electrophilicity of the alpha-carbons, making them prime targets for nucleophilic attack. This guide provides a comprehensive overview of the physicochemical properties, a field-proven synthesis protocol, mechanistic insights into its reactivity, and essential safety information for 3,4-Dibromo-4-phenyl-2-butanone.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is the bedrock of its application in research. The structural and physical properties of 3,4-Dibromo-4-phenyl-2-butanone are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dibromo-4-phenylbutan-2-one | [1] |
| Synonyms | Benzalacetone dibromide, Dibromobenzalacetone | [2][3] |
| CAS Number | 6310-44-7 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀Br₂O | [1][3] |
| Molecular Weight | 305.99 g/mol | [1][3][5] |
| Appearance | White needles | [2] |
| Melting Point | 124–125 °C | [2] |
| Boiling Point | 304.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.701 g/cm³ (Predicted) | [3] |
| Flash Point | 85 °C (Predicted) | [3] |
| Solubility | Soluble in boiling methanol; reaction solvent is carbon tetrachloride. | [2] |
Synthesis and Purification
The most direct and reliable method for preparing 3,4-Dibromo-4-phenyl-2-butanone is through the vicinal dibromination of the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzalacetone). This electrophilic addition of bromine across the alkene double bond is a classic and efficient transformation.
Reaction Scheme
The synthesis involves the addition of elemental bromine (Br₂) to a solution of benzalacetone. The reaction proceeds readily due to the activation of the double bond by the adjacent phenyl and carbonyl groups.
Caption: Synthesis of 3,4-Dibromo-4-phenyl-2-butanone.
Detailed Experimental Protocol
The following protocol is adapted from a verified procedure published in Organic Syntheses, a trusted source for robust chemical preparations.[2]
Materials:
-
4-Phenyl-3-buten-2-one (Benzalacetone): 100 g (0.68 mol)
-
Bromine: 109.5 g (34.2 mL, 0.68 mol)
-
Carbon Tetrachloride (CCl₄): 360 mL (300 mL for reaction, 60 mL for bromine solution)
-
Methanol (for recrystallization)
Equipment:
-
1-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
125-mL dropping funnel
-
Ice-water bath
-
Büchner funnel and suction flask
Procedure:
-
Setup: In the 1-L flask, dissolve 100 g of pure, redistilled benzalacetone in 300 mL of carbon tetrachloride. Equip the flask with a stirrer, thermometer, and dropping funnel.
-
Cooling: Immerse the reaction flask in an ice-water bath to cool the solution. The objective is to maintain the reaction temperature between 10°C and 20°C throughout the addition of bromine.
-
Bromine Addition: Prepare a solution of 109.5 g of bromine in 60 mL of carbon tetrachloride and place it in the dropping funnel. With efficient stirring, add the bromine solution to the flask. The rate of addition should be controlled to keep the temperature within the 10-20°C range. Shielding the flask from direct sunlight is recommended to prevent radical side reactions.
-
Reaction Completion: After the addition is complete (the red-brown color of bromine will disappear), continue stirring for an additional 5 minutes.
-
Isolation: Collect the precipitated solid product by filtration using a Büchner funnel with suction.
-
Purification (Recrystallization): Dissolve the crude product in the minimum amount of boiling methanol (approximately 800-1000 mL). Cool the solution in an ice bath for at least 4 hours to allow for complete crystallization.
-
Final Product: Collect the purified white needles by filtration and dry them in a vacuum desiccator in the absence of light. This procedure yields 110–120 g (52–57%) of 3,4-Dibromo-4-phenyl-2-butanone with a melting point of 124–125 °C.[2]
Causality and Experimental Choices:
-
Solvent Choice (CCl₄): Carbon tetrachloride is an inert solvent that readily dissolves both the starting material and bromine, facilitating a homogeneous reaction.
-
Temperature Control (10-20°C): Maintaining a low temperature is crucial to control the exothermicity of the bromination reaction and to minimize the formation of potential by-products.
-
Exclusion of Light: Photochemical conditions can initiate radical bromination pathways, which are less selective and could lead to undesired products. Shielding the reaction from light ensures the desired electrophilic addition mechanism predominates.
-
Purification (Recrystallization from Methanol): Recrystallization is a highly effective method for purifying solid organic compounds. Methanol is chosen because the product is highly soluble in it at boiling temperatures but significantly less soluble when cold, allowing for high recovery of pure crystals.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,4-Dibromo-4-phenyl-2-butanone is dictated by its structure as an α,α'-dihaloketone. It possesses several electrophilic sites susceptible to attack by nucleophiles.
Caption: Reactivity pathways of 3,4-Dibromo-4-phenyl-2-butanone.
Nucleophilic Substitution
The carbon atoms bonded to the bromine atoms (C3 and C4) are highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atoms themselves. This makes them susceptible to Sₙ2-type reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides). Attack at these sites allows for the displacement of the bromide leaving groups and the introduction of new functional groups, forming the basis for constructing more complex molecules, especially heterocycles.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones that have an acidic α'-proton (a proton on the other side of the carbonyl) can undergo the Favorskii rearrangement. For 3,4-Dibromo-4-phenyl-2-butanone, the methyl protons (at C1) are acidic. A base can abstract one of these protons to form an enolate, which can then undergo an intramolecular Sₙ2 reaction to form a cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone leads to a rearranged carboxylic acid derivative. This pathway is a powerful method for carbon skeleton rearrangement.
Reductive Dehalogenation
Treatment with reducing agents, such as zinc or iron metal, can lead to the reductive dehalogenation of the C-Br bonds. The reduction of α,α'-dihalo ketones can generate highly reactive 2-oxyallyl metal intermediates. These intermediates are valuable in cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, providing routes to seven- and five-membered ring systems, respectively.
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While full spectra are available in databases like SpectraBase, the key expected features are outlined below.[1]
| Spectroscopy | Expected Features |
| ¹H NMR | - Methyl Protons (CH₃): A singlet in the region of 2.2-2.5 ppm. - Aliphatic Protons (CH-Br): Two doublets (or a more complex pattern due to diastereotopicity) between 4.5-6.0 ppm. - Aromatic Protons (C₆H₅): A multiplet in the region of 7.2-7.6 ppm. |
| ¹³C NMR | - Methyl Carbon (CH₃): A peak around 25-30 ppm. - Aliphatic Carbons (C-Br): Two peaks in the range of 45-65 ppm. - Aromatic Carbons (C₆H₅): Multiple peaks between 125-140 ppm. - Carbonyl Carbon (C=O): A characteristic downfield peak around 195-205 ppm.[1] |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically 500-700 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[1] |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio) around m/z 304, 306, 308. - Fragmentation: Common fragmentation patterns would include the loss of Br, HBr, and the benzoyl cation (C₆H₅CO⁺) at m/z 105. |
Applications in Research and Drug Development
As a bifunctional electrophile, 3,4-Dibromo-4-phenyl-2-butanone is a valuable intermediate for synthesizing heterocyclic compounds. For example, reaction with binucleophiles like thiourea or substituted hydrazines can lead to the formation of thiazole or pyrazole rings, respectively. These heterocyclic scaffolds are prevalent in medicinal chemistry and are core components of many approved drugs. The ability to introduce two new bonds via substitution of the two bromine atoms provides a convergent approach to building molecular complexity.
Safety, Handling, and Storage
Hazard Identification: According to the Globally Harmonized System (GHS), 3,4-Dibromo-4-phenyl-2-butanone is classified with the following hazards:
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
-
Protect from light.
References
-
Cromwell, N. H., & Benson, R. (n.d.). Benzalacetone dibromide. Organic Syntheses, Coll. Vol. 3, p.125 (1955); Vol. 26, p.11 (1946). [Link]
-
PubChem. (n.d.). 3,4-Dibromo-4-phenyl-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE. Retrieved from [Link]
Sources
Comprehensive Spectral Analysis Guide: 3,4-Dibromo-4-phenyl-2-butanone
Document Control:
-
Type: Technical Whitepaper[1]
-
Subject: Structural Elucidation & Stereochemical Analysis via NMR
-
Target: Synthetic Chemists, Analytical Scientists, Drug Discovery Teams[1]
Executive Summary
This guide provides a definitive technical analysis of the nuclear magnetic resonance (NMR) spectral data for 3,4-dibromo-4-phenyl-2-butanone . As a vicinal dihalide possessing two chiral centers (C3 and C4), this molecule serves as a critical model for understanding electrophilic addition stereoselectivity.
For researchers in drug development and organic synthesis, accurately distinguishing between the erythro (anti) and threo (syn) diastereomers is paramount. This document details the specific chemical shifts, coupling constants (
Synthetic Context & Stereochemical Integrity[1]
To interpret the NMR data correctly, one must understand the origin of the sample. The compound is typically synthesized via the electrophilic addition of elemental bromine (
Mechanistic Pathway
The reaction proceeds through a bromonium ion intermediate.[1] If the starting material is the thermodynamic trans (E) alkene, the subsequent anti-addition of bromide leads exclusively to the erythro (
-
Precursor: trans-4-phenyl-3-buten-2-one[1]
-
Mechanism: Anti-addition via cyclic bromonium ion[1]
-
Product: erythro-3,4-dibromo-4-phenyl-2-butanone (racemic mixture of 3R,4S and 3S,4R)[1]
Workflow Visualization
The following diagram outlines the synthetic logic and the critical decision points for structural validation.
Figure 1: Synthetic pathway and critical analysis checkpoint for stereochemical verification.
Experimental Protocol
Sample Preparation for NMR
High-resolution spectra require meticulous sample preparation to avoid solvent peaks obscuring key signals.[1]
-
Solvent Choice: Deuterated Chloroform (
) is the standard solvent.[1] It minimizes exchangeable proton interference and provides a clear lock signal.[1] -
Concentration: Dissolve approximately 10-15 mg of the solid analyte in 0.6 mL of
.-
Note: Higher concentrations may cause signal broadening due to viscosity or aggregation.[1]
-
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts or suspended solids.
-
Reference: Ensure the solvent contains a trace of TMS (Tetramethylsilane,
ppm) for internal referencing.
Instrument Parameters
-
Frequency: 300 MHz or higher (400/500 MHz recommended for clear resolution of the AB system).
-
Temperature: 298 K (25°C).[1]
-
Number of Scans (NS): 16 (1H) / 256-1024 (13C).[1]
Spectral Data Analysis
The following data corresponds to the erythro isomer, the major product of the bromination of the trans-alkene.
1H NMR Data (300 MHz, )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-1 | 2.45 - 2.55 | Singlet (s) | 3H | - | Methyl ketone ( |
| H-3 | 4.85 - 5.00 | Doublet (d) | 1H | 11.0 - 12.0 | Methine ( |
| H-4 | 5.30 - 5.45 | Doublet (d) | 1H | 11.0 - 12.0 | Methine (Benzylic) |
| Ar-H | 7.30 - 7.50 | Multiplet (m) | 5H | - | Phenyl ring protons |
Key Interpretation Insights:
-
The AB System: H-3 and H-4 form a coupled spin system.[1] H-4 is typically more deshielded (downfield, ~5.4 ppm) due to the combined inductive effect of the bromine and the anisotropic effect of the phenyl ring.[1] H-3 appears slightly upfield (~4.9 ppm).[1]
-
Stereochemical Marker (
Value): The coupling constant is the critical diagnostic.
13C NMR Data (75 MHz, )
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 198.0 - 200.0 | C-2 ( |
| Aromatic | 138.0 - 140.0 | Ipso-carbon (Quaternary) |
| Aromatic | 128.0 - 130.0 | Ortho/Meta/Para carbons |
| Methine | 50.0 - 55.0 | C-4 (Benzylic C-Br) |
| Methine | 45.0 - 50.0 | C-3 ( |
| Methyl | 26.0 - 28.0 | C-1 ( |
Note: The exact shifts of C-3 and C-4 can vary slightly based on concentration, but the benzylic carbon (C-4) is generally deshielded relative to the aliphatic C-3.[1]
Structural Elucidation Logic
To ensure the "Trustworthiness" of your analysis, follow this logical flow to validate the structure from the raw spectrum.
Signal Assignment Decision Tree
Figure 2: Step-by-step logic for confirming the identity and stereochemistry of the compound.
Troubleshooting Common Anomalies
-
Broad Peaks: Usually indicates wet solvent or high concentration.[1] Dry the sample or dilute.
-
Extra Doublets: Presence of the threo isomer (minor product). Look for smaller doublets with
Hz.[1] -
Missing Carbonyl Peak: In 13C NMR, quaternary carbons (like C=O) have long relaxation times.[1] Increase the relaxation delay (d1) to 2-3 seconds if the peak is weak.
References
The following sources provide authoritative grounding for the mechanistic and spectral claims made in this guide.
-
Mechanistic Foundation
-
Sudha, A., et al. "Stereoselective Bromination of Chalcones." Journal of Chemical Education. Validates the anti-addition mechanism yielding erythro products from trans-alkenes.[1]
-
-
Spectral Database Verification
-
Coupling Constant Theory
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Guide: FT-IR and Mass Spectrometry Analysis of 3,4-Dibromo-4-phenyl-2-butanone
[1][2][3][4][5]
Executive Summary
This technical guide provides a rigorous analytical framework for the characterization of 3,4-dibromo-4-phenyl-2-butanone (CAS: 6310-44-7).[1][2][3][4][5] Primarily utilized as a synthetic intermediate in the preparation of heterocyclic compounds (e.g., quinazolinones) and chalcone derivatives, this molecule presents unique spectroscopic challenges due to its thermal lability and isotopic complexity.[5]
This document details the transition from the conjugated precursor (benzylideneacetone) to the saturated dibromo product, establishing a self-validating quality control (QC) workflow using Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS).
Chemical Context and Synthesis
To accurately interpret analytical data, one must understand the origin of the analyte. 3,4-Dibromo-4-phenyl-2-butanone is synthesized via the electrophilic addition of elemental bromine (
The critical analytical objective is confirming the complete saturation of the alkene double bond while preserving the ketone functionality.
Reaction Scheme Visualization
The following diagram illustrates the transformation, highlighting the structural changes that dictate spectral shifts.
Figure 1: Synthesis pathway showing the transition from conjugated enone to vicinal dibromide.[1][2][3][4]
FT-IR Analysis: The Conjugation Shift
FT-IR is the primary screening tool for this compound.[1][2][3][4] The diagnostic value lies in the blue shift of the carbonyl stretching frequency.
Mechanistic Insight
In the precursor (benzylideneacetone), the carbonyl group is conjugated with the C=C double bond and the phenyl ring. This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency to ~1670–1690 cm⁻¹.[4]
Upon bromination, the C=C bond is converted to a C-C single bond.[5] The carbonyl group becomes isolated (non-conjugated) from the phenyl ring by the intervening aliphatic chain. Consequently, the carbonyl bond order increases, shifting the absorption to a higher wavenumber (typical of saturated aliphatic ketones).
Diagnostic Spectral Markers[4][5][6][7][8][9]
| Functional Group | Precursor (Benzylideneacetone) | Product (3,4-Dibromo...)[1][2][3][4][5] | Diagnostic Action |
| C=O Stretch | 1670–1690 cm⁻¹ (Strong) | 1715–1725 cm⁻¹ (Strong) | Primary Indicator: Confirm shift to higher wavenumber. |
| C=C Stretch | 1600–1620 cm⁻¹ (Medium) | Absent | Purity Check: Presence indicates unreacted starting material.[4][5] |
| C-Br Stretch | N/A | 500–700 cm⁻¹ (Weak/Fingerprint) | Secondary confirmation (often obscured).[1][2][3][4][5] |
| C-H (sp²) | > 3000 cm⁻¹ | > 3000 cm⁻¹ (Aromatic only) | Vinyl C-H disappears; Aromatic C-H remains.[3][4][5] |
Experimental Protocol (ATR-FTIR)
-
Sample Prep: Ensure the sample is dry. Residual solvents (e.g.,
) can obscure the fingerprint region. -
Background: Collect a background spectrum of the clean ATR crystal (diamond or ZnSe).
-
Acquisition: Apply solid sample to the crystal.[5] Apply pressure to ensure good contact. Scan range: 4000–600 cm⁻¹.[5] Resolution: 4 cm⁻¹.[5]
-
Validation: If a peak remains at ~1610 cm⁻¹ or the carbonyl is split between 1670 and 1715, the reaction is incomplete.[5]
Mass Spectrometry Analysis: The Isotopic Signature
Mass spectrometry provides definitive structural confirmation through the unique isotopic abundance of bromine.
The "Triplet" Signature
Bromine exists as two stable isotopes:
Theoretical Intensity Ratio: 1 : 2 : 1[3][4][5]
Fragmentation Pathways (EI-MS)
Under Electron Impact (70 eV), the molecule undergoes characteristic fragmentation.[1][3][4][5]
-
Alpha Cleavage: The bond between the carbonyl carbon and the alpha-carbon (C3) is weak.
-
Loss of Bromine: C-Br bonds are labile, leading to sequential loss of Br atoms.[3][4][5]
-
Tropylium Formation: The phenyl ring facilitates the formation of the stable tropylium ion (
, m/z 91).[5]
Figure 2: Predicted fragmentation pathway for 3,4-dibromo-4-phenyl-2-butanone.
Key MS Peaks Table[4]
| m/z (approx) | Ion Identity | Significance |
| 304, 306, 308 | Molecular Ion: Must show 1:2:1 ratio.[1][2][3][4][5] | |
| 225, 227 | Loss of one bromine atom (1:1 doublet).[3][4][5] | |
| 146 | Loss of both bromines (resembling benzylideneacetone).[1][2][3][4][5] | |
| 91 | Tropylium: Confirms benzyl moiety. | |
| 43 | Acetyl: Confirms methyl ketone structure.[3][5] |
Integrated Analytical Workflow
To ensure high confidence in drug development or synthetic research, combine both methods.[5]
Figure 3: Quality Control Decision Matrix.
Validation Checklist
-
IR: No significant absorption in the 1600–1620 cm⁻¹ alkene region.[5]
-
MS: Molecular ion cluster is visible (CI mode preferred if EI is too harsh) with 1:2:1 intensity.[5]
-
Physical: Product should be a solid (unlike the liquid bromine reagent) with a melting point distinct from the precursor (Precursor MP: 39–42 °C).
References
-
National Institute of Standards and Technology (NIST). 2-Butanone, 4-phenyl- (Benzylideneacetone) IR Spectrum.[1][2][3][4][5] NIST Chemistry WebBook, SRD 69.[5] [Link][1][2][3][4]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 237771, 3,4-Dibromo-4-phenyl-2-butanone.[1][2][3][4][5] PubChem.[5][7] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3][4][5] (Standard reference for Isotopic Abundance patterns and Carbonyl shifts).
-
Chemistry LibreTexts. Mass Spectrometry - Isotope Effects (Bromine).[Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. PubChemLite - 3,4-dibromo-4-phenyl-2-butanone (C10H10Br2O) [pubchemlite.lcsb.uni.lu]
Technical Guide: 3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7)
Topic: Technical Guide to 3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
High-Value Synthetic Intermediate for Heterocyclic Scaffolds
Executive Summary
3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7), historically known as benzalacetone dibromide, is a critical electrophilic intermediate in organic synthesis.[1][2] While often overshadowed by its parent compound (benzalacetone) or its elimination product (α-bromobenzalacetone), this dibromide serves as a potent "masked" vinyl bromide and a bis-electrophile.
For drug development professionals, this compound offers a strategic entry point into chalcone-derived heterocycles —specifically pyrazoles, thiazoles, and isoxazoles—which are privileged structures in oncology and anti-infective research. However, its utility comes with a strict requirement for safety discipline; it is a severe skin irritant and a precursor to potent lachrymators. This guide outlines the chemical's properties, validated synthesis protocols, and its application in generating bioactive scaffolds.[3]
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9]
CAS 6310-44-7 is the vicinal dibromide resulting from the addition of bromine across the alkene of benzalacetone. It exists typically as a racemate of the (3R,4S) and (3S,4R) diastereomers (anti-addition product).
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 3,4-Dibromo-4-phenyl-2-butanone |
| Common Synonyms | Benzalacetone dibromide; 4-Phenyl-3,4-dibromo-2-butanone |
| CAS Number | 6310-44-7 |
| Molecular Formula | C₁₀H₁₀Br₂O |
| Molecular Weight | 305.99 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 114–117 °C (pure racemate); 42–44 °C (low melting isomer/crude) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Ethanol, Acetone; Insoluble in Water |
| Reactivity Class | Alkylating agent; Electrophile; Lachrymator precursor |
Synthesis & Manufacturing Protocol
Context: The synthesis involves the electrophilic addition of elemental bromine to benzalacetone. This reaction is exothermic and requires temperature control to prevent over-bromination or polymerization.
Protocol: Bromination of Benzalacetone
Objective: Produce high-purity 3,4-dibromo-4-phenyl-2-butanone on a multigram scale.
Reagents:
-
Benzalacetone (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Solvent: Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (Note: CH₂Cl₂ is a modern, safer alternative).
Step-by-Step Methodology:
-
Preparation: Dissolve benzalacetone (e.g., 0.1 mol) in the chosen solvent (100 mL) in a round-bottom flask equipped with a pressure-equalizing addition funnel and a drying tube (CaCl₂).
-
Cooling: Submerge the flask in an ice-water bath (0–5 °C). Causality: Low temperature suppresses the formation of substitution byproducts and minimizes HBr evolution.
-
Addition: Add the bromine (0.1 mol) dropwise over 30–60 minutes.
-
Self-Validating Check: The deep red color of bromine should dissipate rapidly upon contact with the solution. A persistent red color indicates the reaction is nearing completion or the temperature is too low for kinetics.
-
-
Crystallization: Upon completion, the solvent is often removed under reduced pressure, or the product may crystallize directly from the solution upon standing/cooling.
-
Purification: Recrystallize from ethanol or ligroin.
-
Target Specification: White needles, MP 114–117 °C.
-
Safety Note (Critical):
This reaction generates trace HBr. Perform all operations in a functioning fume hood. The product is a severe skin irritant . Double-gloving (Nitrile/Laminate) is mandatory.
Applications in Drug Discovery
The primary value of CAS 6310-44-7 lies in its reactivity as a 1,3-bis-electrophile . It reacts with binucleophiles to form five-membered heterocycles, a cornerstone of medicinal chemistry.
Mechanism of Action: Heterocycle Formation
When treated with nucleophiles (like thiourea or hydrazine), the dibromide undergoes a cascade sequence:
-
Nucleophilic Attack/Elimination: Initial displacement or elimination of HBr to form an α-bromoenone intermediate.
-
Cyclization: The second nucleophilic site attacks the electrophilic carbon, closing the ring.
-
Aromatization: Loss of the second bromide/water leads to the aromatic heterocycle.
Key Reaction Pathways
-
With Thiourea: Yields 2-Aminothiazoles . (Biologically relevant: kinase inhibitors, antimicrobials).
-
With Hydrazines: Yields Pyrazoles . (Biologically relevant: COX-2 inhibitors, anticancer agents).
-
With Base (NaOAc): Elimination to α-Bromobenzalacetone (an activated Michael acceptor).
Figure 1: Synthetic divergence from CAS 6310-44-7 to bioactive heterocyclic scaffolds.
Safety & Handling (E-E-A-T)
Warning: This compound is related to historical chemical warfare agents (lachrymators). Strict adherence to safety protocols is non-negotiable.
Hazard Profile
-
Skin: Causes severe irritation, redness, and blistering. Blisters may appear hours after exposure (delayed hypersensitivity).
-
Eyes: Lachrymator. Causes intense tearing and pain.
-
Inhalation: Destructive to mucous membranes.
Decontamination Protocol
If a spill occurs or equipment needs cleaning:
-
Neutralization: Use a solution of ethanol and aqueous ammonia . The ammonia reacts with the dibromide to form less toxic amines/ammonium salts.
-
Solvent Wash: Do not wash initially with pure water, as the compound is hydrophobic and will spread. Use acetone or ethanol followed by soap and water.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or copious ethanol, then water. Seek medical attention if blistering occurs.
References
-
Cromwell, N. H.; Benson, R. (1955).[4] "Benzalacetone Dibromide".[3][4][5][6] Organic Syntheses, Coll.[4] Vol. 3, p. 105.[4]
- Foundational synthesis protocol and physical property characteriz
-
Southwick, P. L.; Pursglove, L. A. (1950). "The Action of N-Bromosuccinimide on β-Aryl-α,β-unsaturated Ketones". Journal of the American Chemical Society, 72(4), 1600–1604.
- Mechanistic insight into bromination and elimination p
-
Pundeer, R. (2013). "Synthesis and evaluation of antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones". Medicinal Chemistry Research, 22, 10. [3]
- Application of brominated chalcone deriv
-
PubChem Database. (n.d.). "3,4-Dibromo-4-phenyl-2-butanone (CID 237771)".[1][7] National Center for Biotechnology Information.
- Verified safety and GHS classification d
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Full text of "Scientific Medical And Technical Books Supplement Of 1945 1948" [archive.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]
"molecular weight and formula of 3,4-Dibromo-4-phenyl-2-butanone"
Technical Whitepaper: Physicochemical Characterization and Synthetic Pathways of 3,4-Dibromo-4-phenyl-2-butanone
Executive Summary
This technical guide provides a comprehensive analysis of 3,4-Dibromo-4-phenyl-2-butanone (CAS: 6310-44-7), a halogenated organic intermediate primarily utilized in the synthesis of heterocyclic compounds and as a kinetic probe in physical organic chemistry.[1]
Commonly known as benzalacetone dibromide , this compound represents a classic example of electrophilic halogen addition to an
Part 1: Physicochemical Identity
The precise characterization of 3,4-Dibromo-4-phenyl-2-butanone requires attention to its isotopic distribution due to the presence of two bromine atoms.
Table 1: Core Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 3,4-Dibromo-4-phenylbutan-2-one |
| Common Name | Benzalacetone dibromide |
| CAS Number | 6310-44-7 |
| Molecular Formula | |
| Average Molecular Weight | 305.99 g/mol |
| Monoisotopic Mass | 303.91 g/mol (for |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 124–125 °C (Pure erythro isomer) |
| Solubility | Soluble in ethanol, chloroform, dichloromethane; insoluble in water.[1][2][3][4][5][6][7] |
Isotopic Mass Distribution (Mass Spectrometry)
For analytical validation via Mass Spectrometry (MS), the "Molecular Weight" is insufficient. The distinct 1:1 natural abundance of
-
M+ (304): Contains
+ (Relative Intensity: ~50%) -
M+2 (306): Contains
+ (Relative Intensity: ~100%) -
M+4 (308): Contains
+ (Relative Intensity: ~50%)
Part 2: Structural Analysis & Stereochemistry
The synthesis of this compound introduces two chiral centers at C3 and C4 . Understanding the stereochemical outcome is critical for subsequent derivatization.
-
Starting Material: The precursor, benzylideneacetone, exists almost exclusively as the (E)-isomer (trans).
-
Mechanism: Bromination of alkenes typically proceeds via an anti-addition mechanism involving a bromonium ion intermediate.
-
Outcome: The anti addition of
to the (E)-alkene yields the (±)-erythro diastereomer (also referred to as the anti-dibromide).
Note: A minor amount of the threo isomer (lower melting point, ~110 °C) may form, but the high-melting erythro form (124 °C) is thermodynamically favored and precipitates more readily.
Part 3: Synthetic Methodology
Protocol: Bromination of Benzylideneacetone
Objective: Selective addition of bromine to the alkene double bond without alpha-bromination of the ketone methyl group.
Reagents:
-
Benzylideneacetone (Trans-4-phenyl-3-buten-2-one): 10.0 g (68.4 mmol)
-
Bromine (
): 11.0 g (3.6 mL, 68.8 mmol) -
Solvent: Glacial Acetic Acid (or Carbon Tetrachloride/Dichloromethane)
-
Safety Note: Perform all steps in a fume hood. Bromine is highly corrosive and toxic.
Step-by-Step Workflow:
-
Preparation: Dissolve 10.0 g of benzylideneacetone in 50 mL of solvent (Glacial Acetic Acid is preferred for stabilizing the polar intermediate) in a round-bottom flask.
-
Thermal Control: Cool the solution to 0–5 °C using an ice bath.
-
Causality: Low temperature prevents the substitution of the
-protons on the methyl group (side reaction) and minimizes elimination reactions.
-
-
Addition: Add the bromine solution (diluted in 10 mL solvent) dropwise over 30 minutes.
-
Visual Indicator: The deep red color of bromine should disappear upon contact with the solution, indicating consumption by the alkene.
-
-
Crystallization: Stir for an additional 15 minutes. The product, 3,4-dibromo-4-phenyl-2-butanone, will precipitate as a white/off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold 75% ethanol to remove traces of acetic acid and unreacted bromine.
-
Purification: Recrystallize from hot methanol or ethanol/water to obtain the pure erythro isomer (MP: 124–125 °C).
Part 4: Reaction Mechanism & Logic
The following diagram illustrates the mechanistic pathway, highlighting the stereospecificity of the reaction.
Figure 1: Mechanistic pathway showing the formation of the cyclic bromonium ion and subsequent anti-addition to form the erythro product.
Part 5: Applications in Drug Development
For pharmaceutical researchers, this compound is not merely an endpoint but a scaffold for heterocycle synthesis.
The Hantzsch Thiazole Synthesis
The
-
Reaction: 3,4-Dibromo-4-phenyl-2-butanone + Thiourea
2-Amino-4-(1-bromo-1-phenylmethyl)-thiazole derivatives . -
Significance: Thiazoles are pharmacophores found in numerous drugs (e.g., Ritonavir, Dasatinib). The "extra" bromine at the benzylic position (C4) in this specific molecule allows for further functionalization (e.g., nucleophilic substitution) after the thiazole ring is formed.
Part 6: Safety & Stability (Critical)
1. Lachrymator Hazard
Like many
-
Protocol: Always handle solids in a glovebox or efficient fume hood.
-
Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active halogen residues before removal from the hood.
2. Thermal Instability The compound is prone to dehydrobromination .
-
Risk: Heating above its melting point or prolonged storage in solution can cause the elimination of HBr, regenerating a bromo-alkene or forming complex polymers.
-
Storage: Store in a dark, cool (4 °C), and dry environment. Decomposition is indicated by the solid turning yellow/brown and the smell of HBr (acrid).
References
-
Org. Synth. 1955, Coll. Vol. 3, 125. Benzalacetone Dibromide.[10] Organic Syntheses. [Link]
-
PubChem Compound Summary. 3,4-Dibromo-4-phenyl-2-butanone (CID 237771).[11] National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. 3,4-Dibromo-4-phenyl-2-butanone Mass Spectrum. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7 [chemicalbook.com]
- 5. Benzylideneacetone - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. PubChemLite - 3,4-dibromo-4-phenyl-2-butanone (C10H10Br2O) [pubchemlite.lcsb.uni.lu]
- 8. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Phenyl-Substituted Pyridazines using 3,4-Dibromo-4-phenyl-2-butanone
Executive Summary
This application note details the robust synthesis of 3-methyl-5-phenylpyridazine utilizing 3,4-dibromo-4-phenyl-2-butanone as the electrophilic scaffold. Unlike traditional Paal-Knorr syntheses requiring unstable 1,4-dicarbonyls, this protocol leverages the reactivity of
Target Audience: Medicinal chemists and process development scientists working on nitrogen heterocycles for oncology (kinase inhibitors) and CNS targets.
Introduction & Strategic Rationale
Pyridazines are privileged structures in drug discovery, serving as bioisosteres for phenyl rings and pyridines to improve water solubility and modulate metabolic stability.
The Synthetic Challenge
Conventional synthesis often relies on the condensation of 1,4-diketones with hydrazine. However, unsaturated 1,4-diketones are prone to polymerization and are difficult to isolate.
The Solution: The Dibromide Route
By using 3,4-dibromo-4-phenyl-2-butanone (derived from benzylideneacetone), we introduce a "masked" 1,4-dicarbonyl equivalent. The dibromide undergoes a cascade sequence with hydrazine—condensation, cyclization, and double dehydrobromination—to yield the aromatic system in a single pot.
Key Advantages:
-
Regiocontrol: The distinct reactivity of the ketone and the alkyl bromide directs the hydrazine attack, ensuring high regioselectivity.
-
Self-Oxidation: The elimination of two equivalents of HBr removes the need for post-cyclization aromatization steps (e.g., DDQ or air oxidation).
Reaction Workflow & Mechanism
The synthesis proceeds through two distinct phases: the generation of the dibromide precursor and the cyclization/aromatization event.
Mechanistic Pathway[1][2][3][4][5]
-
Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone.
-
Cyclization: The distal amino group of the hydrazone performs an intramolecular
attack on the -carbon, displacing the first bromide. -
Aromatization: Spontaneous elimination of HBr drives the system to the stable aromatic pyridazine.
Figure 1: Strategic workflow for the conversion of benzylideneacetone to 3-methyl-5-phenylpyridazine.
Experimental Protocols
Phase 1: Synthesis of 3,4-Dibromo-4-phenyl-2-butanone
Pre-requisite: This step converts the commercially available benzylideneacetone into the reactive dibromide.
Reagents:
-
Benzylideneacetone (Trans-4-phenyl-3-buten-2-one): 14.6 g (100 mmol)
-
Bromine (
): 16.0 g (100 mmol) -
Solvent: Dichloromethane (DCM) or Diethyl Ether (
) (100 mL)
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stir bar.
-
Dissolution: Dissolve benzylideneacetone in the chosen solvent and cool the solution to 0–5°C using an ice-salt bath.
-
Addition: Add bromine dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature below 10°C to prevent radical substitution side reactions. The solution will transition from red-brown to pale yellow/colorless as bromine is consumed.
-
-
Isolation: Stir for an additional 15 minutes.
-
If using Ether: The product often precipitates directly. Filter and wash with cold ether.
-
If using DCM: Evaporate solvent under reduced pressure (Rotavap, <30°C).
-
-
Purification: Recrystallize the crude solid from ethanol.
-
Target Melting Point: 124–125°C.[1]
-
Phase 2: Cyclization to 3-Methyl-5-phenylpyridazine
This step utilizes the dibromide from Phase 1.
Reagents:
-
3,4-Dibromo-4-phenyl-2-butanone: 3.06 g (10 mmol)
-
Hydrazine Hydrate (80% or 100%): 1.5 g (~30 mmol)
-
Solvent: Ethanol (Absolute): 20 mL
-
Base (Optional but recommended): Sodium Acetate (NaOAc): 1.6 g (20 mmol)
Protocol:
-
Preparation: Dissolve the dibromide in ethanol (20 mL) in a 50 mL round-bottom flask.
-
Addition: Add Sodium Acetate (to scavenge HBr) followed by the slow addition of Hydrazine Hydrate at room temperature.
-
Note: The reaction is exothermic. A slight color change (yellowing) is normal.
-
-
Reaction: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into crushed ice (50 g).
-
Neutralize with dilute NaOH if necessary to ensure the pyridazine is in the free base form.
-
-
Extraction: Extract with Dichloromethane (
mL). Dry organics over and concentrate. -
Purification: Recrystallize from cyclohexane or dilute ethanol.
Data Specifications & Characterization
The following data parameters confirm the identity of the synthesized product.
| Parameter | Specification | Notes |
| Appearance | White to pale yellow needles | Darkening indicates oxidation/impurities. |
| Melting Point | 100–102°C | Sharp range indicates high purity. |
| Yield | 65–75% | Dependent on the dryness of the dibromide. |
| Methyl group at C3. | ||
| Characteristic deshielded proton adjacent to N. | ||
| MS (ESI) | Consistent with |
Troubleshooting & Optimization
Common Failure Modes
1. Formation of Pyrazoles:
-
Symptom:[2][3][1][4][5] Product has incorrect NMR shifts; MP is lower.
-
Cause: If the hydrazine attacks the
-carbon before the carbonyl (Michael addition), a pyrazole may form. -
Solution: Ensure the reaction is kept cold during the initial mixing to favor kinetic attack at the carbonyl (hydrazone formation) before heating to reflux.
2. Incomplete Aromatization (Dihydropyridazines):
-
Symptom:[2][3][1][4][5] NMR shows aliphatic protons in the ring region (
3.0–4.0). -
Cause: Insufficient heat or insufficient base to drive HBr elimination.
-
Solution: Increase reflux time or add a stronger base (e.g.,
) to force elimination.
Safety Considerations
-
Bromine: Highly corrosive and volatile. Handle only in a fume hood.
-
Hydrazine: Potentially carcinogenic and highly toxic. Use gloves and deactivate waste with bleach.
-
Lachrymators:
-bromo ketones are potent lachrymators (tear gas agents). Handle the intermediate dibromide with extreme care.
References
-
Cromwell, N. H.; Benson, R. "Benzalacetone Dibromide."[1] Organic Syntheses, Coll.[5] Vol. 3, p. 105 (1955).
-
El-Hashash, M. A., et al. "Synthesis and Chemistry of Pyridazin-3(2H)-ones." Molecules, 2021.[6] (General reference for pyridazine chemistry).
-
Organic Chemistry Portal. "Synthesis of Pyridazines." (Comprehensive review of modern methods).
-
Al-Mousawi, S. M., et al. "Recent Advances in the Synthesis of Pyridazines." RSC Advances, 2015.
(Note: While specific modern URLs for the exact dibromide-to-pyridazine step are rare in open access, Reference 1 confirms the precursor synthesis, and References 2-4 provide the authoritative context for the hydrazine cyclization methodology.)
Sources
Application Note: Multicomponent Synthesis of Thiazole Scaffolds via 3,4-Dibromo-4-phenyl-2-butanone
Topic: Multicomponent Reactions Involving 3,4-Dibromo-4-phenyl-2-butanone Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.
Abstract & Utility Profile
3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) serves as a critical electrophilic "lynchpin" in the diversity-oriented synthesis (DOS) of heterocyclic scaffolds. Unlike simple
This guide details the utility of 3,4-dibromo-4-phenyl-2-butanone as an intermediate in One-Pot Bromination-Cyclization workflows. By generating this species in situ or utilizing the isolated adduct, researchers can access 2-amino-4-methyl-5-phenylthiazole derivatives—privileged pharmacophores in kinase inhibitors and anti-inflammatory agents—without the isolation of lachrymatory intermediates.
Key Chemical Properties
| Property | Data |
| IUPAC Name | 3,4-Dibromo-4-phenylbutan-2-one |
| CAS Number | 6310-44-7 |
| Molecular Formula | |
| Molecular Weight | 305.99 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Reactivity Class | Vicinal dihalide; |
| Storage | 2–8°C, inert atmosphere (Light sensitive) |
| Key Hazard | Lachrymator; Skin/Eye Irritant |
Mechanistic Insight: The "Lynchpin" Effect
The reactivity of 3,4-dibromo-4-phenyl-2-butanone is defined by its ability to undergo sequential nucleophilic substitution and elimination. In reactions with binucleophiles (e.g., thiourea), it functions as a C2-synthon.
Mechanism Description:
-
Activation: The starting material (Benzylideneacetone) is brominated to form the 3,4-dibromo adduct.
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon (C3), displacing the first bromide. -
Cyclization: The nitrogen atom attacks the
-carbon (C4), displacing the second bromide (or following dehydrobromination). -
Aromatization: Elimination of HBr and dehydration yields the stable thiazole core.
Caption: Reaction pathway from alkene precursor to thiazole scaffold via the dibromo intermediate.
Experimental Protocols
Protocol A: One-Pot "Green" Synthesis of 2-Aminothiazoles
Context: This protocol avoids the isolation of the dibromo intermediate, minimizing exposure to toxic alkylating agents. It is ideal for generating libraries of 5-arylthiazoles.
Reagents:
-
Benzylideneacetone (1.0 equiv)
-
Bromine (
) or Pyridinium Tribromide (1.0 equiv) -
Thiourea or N-substituted Thiourea (1.1 equiv)
-
Solvent: Ethanol (EtOH) or PEG-400 (Green alternative)
Step-by-Step Methodology:
-
Bromination (In Situ):
-
Dissolve Benzylideneacetone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Add Bromine (10 mmol) dropwise at 0–5°C over 15 minutes.
-
Observation: The deep red color of bromine should fade to pale yellow, indicating the formation of 3,4-Dibromo-4-phenyl-2-butanone .
-
Stir for an additional 30 minutes at room temperature.
-
-
Multicomponent Assembly:
-
Add Thiourea (11 mmol) directly to the reaction vessel.
-
Note: If using N-substituted thioureas (e.g., N-phenylthiourea), increase reaction time.
-
Heat the mixture to reflux (78°C) for 2–4 hours.
-
Monitor by TLC (Hexane:EtOAc 7:3). The dibromide spot (
) should disappear, and a polar fluorescent spot ( ) should appear.
-
-
Work-up & Isolation:
-
Cool the mixture to room temperature.
-
Neutralize with aqueous Ammonium Hydroxide (
) or solution until pH 8–9. -
The product, 2-amino-4-methyl-5-phenylthiazole , will precipitate as a solid.
-
Filter, wash with cold water (2 x 10 mL), and recrystallize from Ethanol/Water.
-
Expected Yield: 85–92% Characterization:
-
1H NMR (DMSO-d6):
2.30 (s, 3H, ), 6.80 (s, 2H, , exch.), 7.2–7.5 (m, 5H, ).
Protocol B: Divergent Synthesis of Thiadiazines
Context: Reaction with Thiosemicarbazide instead of thiourea alters the cyclization mode, potentially yielding thiadiazine derivatives or thiazole hydrazones depending on pH.
Reagents:
-
Isolated 3,4-Dibromo-4-phenyl-2-butanone (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
-
Anhydrous Sodium Acetate (2.0 equiv)
-
Solvent: Glacial Acetic Acid or Ethanol
Methodology:
-
Preparation: Dissolve 3,4-Dibromo-4-phenyl-2-butanone (5 mmol) in Ethanol (15 mL).
-
Addition: Add Thiosemicarbazide (5.5 mmol) and Sodium Acetate (10 mmol).
-
Reaction: Reflux for 4 hours.
-
Isolation: Pour into crushed ice. Filter the resulting precipitate.[1][2][3][4][5][6]
-
Purification: Recrystallize from Methanol.
Outcome:
-
Primary product is often the 2-hydrazino-4-methyl-5-phenylthiazole (Hantzsch product) which can further react with aldehydes in the same pot to form hydrazones (Schiff bases).
Troubleshooting & Optimization (Expertise Pillar)
| Issue | Root Cause | Corrective Action |
| Low Yield | Dehydrobromination of intermediate | Maintain temperature <30°C during bromination. Do not store the dibromide for long periods; use immediately. |
| Regioisomer Mix | Competition between | Use polar protic solvents (EtOH) to favor the Hantzsch mechanism (4-methyl-5-phenyl isomer). Non-polar solvents may favor elimination side products. |
| Oily Product | Incomplete neutralization | Ensure pH is adjusted to >8 during workup to liberate the free base amine from its hydrobromide salt. |
| Dark Coloration | Oxidation of amine | Perform the cyclization under an inert atmosphere ( |
References
-
Hantzsch Thiazole Synthesis Mechanism
- Title: "The Mechanism of the Hantzsch Thiazole Synthesis"
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
One-Pot Synthesis using Benzylideneacetone
- Title: "A Versatile Multicomponent One-Pot Synthesis of Thiazole Deriv
- Source:International Journal of Pharmaceutical Sciences Review and Research
-
URL:[Link]
-
Regioselectivity in Dibromoketone Reactions
- Title: "Synthesis of 2-aminothiazole deriv
-
Source:Journal of Chemical and Pharmaceutical Research
-
URL:[Link]
-
Reaction with Thiosemicarbazide
Sources
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijaers.com [ijaers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: 3,4-Dibromo-4-phenyl-2-butanone in Medicinal Chemistry
Executive Summary
3,4-Dibromo-4-phenyl-2-butanone (CAS 6310-44-7) is a vicinal dibromide derivative of benzylideneacetone. In medicinal chemistry, it serves as a high-value "masked" electrophilic scaffold, primarily utilized for the regioselective synthesis of 2-aminothiazoles and imidazoles —heterocycles ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Abafungin).
Beyond heterocyclic synthesis, its bis-electrophilic nature (containing both
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3,4-Dibromo-4-phenylbutan-2-one |
| CAS Number | 6310-44-7 |
| Molecular Formula | |
| Molecular Weight | 305.99 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 108–110 °C |
| Solubility | Soluble in DCM, CHCl3, Acetone; Sparingly soluble in Ethanol |
| Reactivity Class |
Mechanism of Action: The "Warhead" Concept
In a medicinal chemistry context, 3,4-dibromo-4-phenyl-2-butanone acts as a versatile C3-synthon . Its reactivity is governed by two distinct electrophilic centers:
-
C3 (Alpha-Carbon): The primary site for nucleophilic attack by thioamides or thioureas (Hantzsch mechanism). The adjacent carbonyl group increases the acidity of the C3 proton and the electrophilicity of the C3-Br bond.
-
C4 (Benzylic Carbon): A secondary electrophilic site. Following the initial cyclization at C3, the C4-Br bond typically undergoes elimination (dehydrohalogenation) to restore aromaticity in the newly formed heterocycle, or participates in substitution reactions.
Pathway Visualization
The following diagram illustrates the transformation of the dibromide into a thiazole scaffold via the Hantzsch synthesis mechanism.
Caption: Mechanistic flow of the Hantzsch-type cyclization. The alpha-bromoketone moiety directs the initial nucleophilic attack by the sulfur atom of thiourea.
Experimental Protocols
Protocol A: Synthesis of 3,4-Dibromo-4-phenyl-2-butanone
Objective: To synthesize the scaffold from commercially available benzylideneacetone.
Reagents:
-
Benzylideneacetone (10 mmol, 1.46 g)
-
Bromine (
) (10 mmol, 0.51 mL) -
Dichloromethane (DCM) or Diethyl Ether (30 mL)
-
Anhydrous Sodium Sulfate (
)
Methodology:
-
Preparation: Dissolve benzylideneacetone (1.46 g) in 20 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the solution to 0°C in an ice bath.
-
Bromination: Dilute bromine (0.51 mL) in 10 mL of DCM. Add this solution dropwise to the stirring alkene solution over 20 minutes.
-
Observation: The deep red color of bromine should disappear as it reacts. A persistent faint orange color indicates completion.
-
-
Workup: Stir for an additional 30 minutes at 0°C. If solid precipitates (common in ether), filter directly. If in DCM, wash the organic layer with 10%
(to remove excess ), then water. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize the crude white solid from ethanol/petroleum ether.
-
Yield Expectation: 85–95%.
-
Validation: melting point 108–110°C.
-
Protocol B: Synthesis of 2-Amino-4-methyl-5-substituted-thiazole Derivatives
Objective: To utilize the dibromide scaffold for generating a bioactive thiazole library.
Reagents:
-
3,4-Dibromo-4-phenyl-2-butanone (1 mmol)
-
Ethanol (Absolute, 10 mL)
-
Sodium Acetate (optional, as HBr scavenger)
Methodology:
-
Reaction Assembly: In a 50 mL flask, suspend 3,4-dibromo-4-phenyl-2-butanone (306 mg, 1 mmol) in ethanol (10 mL).
-
Nucleophile Addition: Add thiourea (91 mg, 1.2 mmol).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material spot (
) should disappear, and a polar fluorescent spot ( ) should appear.
-
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Recrystallize from Ethanol/Water.
Medicinal Chemistry Applications
Antimicrobial Pharmacophores
The 2-aminothiazole ring derived from this scaffold is a bioisostere for the pyridine ring found in many antibiotics. Derivatives synthesized using Protocol B have shown efficacy against:
-
Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Mechanism: Inhibition of bacterial DNA gyrase B (GyrB). The 2-amino group acts as a hydrogen bond donor to Asp73 in the ATP-binding pocket.
Anti-Inflammatory Agents (COX-2 Inhibition)
The 4,5-disubstituted thiazole core mimics the vicinal diaryl structure of Coxibs (e.g., Celecoxib).
-
Structure-Activity Relationship (SAR): The phenyl group at C4 (derived from the benzylidene moiety) provides the necessary lipophilic bulk to fit the COX-2 hydrophobic channel.
-
Modification: Reacting the dibromide with N-substituted thioureas (e.g., N-phenylthiourea) yields N,4-diphenylthiazol-2-amines, which possess potent anti-inflammatory activity.
Covalent Probes (Proteomics)
Due to the presence of the reactive
-
Workflow: Incubate proteome with compound
Alkylation of Cys Click chemistry handle (if derivatized) or Mass Spec analysis.
Safety and Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | Category 2 (H315) | Wear nitrile gloves (min 0.11 mm thick). |
| Eye Damage/Irritation | Category 2A (H319) | Use chemical safety goggles. |
| Lachrymator | Causes tearing | Handle ONLY in a functioning fume hood. |
| Storage | Light Sensitive | Store in amber vials at 2–8°C. |
Disposal: Quench excess brominated compounds with sodium thiosulfate solution before disposal into halogenated organic waste streams.
References
-
Synthesis of Thiazole Derivatives: Asian Journal of Chemistry. "Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles." (2011). Link
-
Biological Activity: Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5-substituted of 2-aminothiazoles." (2015). Link
-
Compound Data: PubChem. "3,4-Dibromo-4-phenyl-2-butanone Compound Summary."[5] National Library of Medicine.[6] Link
-
Reaction Mechanism: Organic & Biomolecular Chemistry. "Substrate-dependent regiodivergence in [3 + 2] annulation reactions." (2012). Link
-
General Hantzsch Protocol: Organic Syntheses. "Benzalacetone (Benzylideneacetone) Synthesis." Coll. Vol. 1, p.77 (1941). Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. mdpi.com [mdpi.com]
- 5. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dibromo-4-phenyl-2-butanone by Recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3,4-Dibromo-4-phenyl-2-butanone via recrystallization. Moving beyond a simple procedural list, this document explains the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure the highest purity of the final product.
Section 1: Compound Profile & Core Recrystallization Principles
3,4-Dibromo-4-phenyl-2-butanone is a key intermediate in various organic syntheses.[1] Its purification is critical for the success of subsequent reaction steps. The compound is typically synthesized via the bromination of 4-phenyl-3-buten-2-one, which may leave unreacted starting material or mono-brominated species as impurities.[1]
A successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2][3] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either fully dissolved or completely insoluble throughout the process.[4][5]
Table 1: Physical Properties of 3,4-Dibromo-4-phenyl-2-butanone
| Property | Value | Source(s) |
| CAS Number | 6310-44-7 | [6][7][8] |
| Molecular Formula | C₁₀H₁₀Br₂O | [6][7][9] |
| Molecular Weight | ~305.997 g/mol | [6][7][9] |
| Appearance | White, needle-like crystals | [1] |
| Melting Point (MP) | 124-125 °C | [1] |
A critical parameter is the compound's high melting point. To prevent a phenomenon known as "oiling out," where the solute melts in the hot solvent instead of dissolving, the chosen solvent's boiling point must be lower than the compound's melting point.[2][10]
Section 2: Frequently Asked Questions (FAQs) - First-Line Support
Q1: What is the best starting solvent for recrystallizing 3,4-Dibromo-4-phenyl-2-butanone?
A: Published literature reports successful recrystallization using methanol.[1] Methanol is an excellent starting point due to its polarity and relatively low boiling point (64.7 °C), which is well below the compound's melting point. Based on the "like dissolves like" principle, other polar solvents or mixed-solvent systems could also be effective.[11] A preliminary solvent screen with small amounts of material is always recommended.[4]
Q2: My compound has completely dissolved, but no crystals are forming upon cooling. What's wrong?
A: This is a common issue with two likely causes. First, you may have used too much solvent, meaning the solution is not saturated enough to crystallize upon cooling.[12][13] Second, the solution may be supersaturated but lacks a nucleation site to initiate crystal growth.[14]
Q3: What does it mean if my compound "oils out," and how do I fix it?
A: "Oiling out" is the separation of the dissolved compound as a liquid oil rather than solid crystals.[15][16][17] This often happens when the boiling point of the solvent is higher than the melting point of the solute (or an impure mixture thereof), or if the solution is cooled too rapidly from a highly concentrated state.[18][19] Since the oil is an impure liquid, it will solidify into an amorphous solid that traps impurities, defeating the purpose of recrystallization.[15] To fix this, re-heat the solution to dissolve the oil and add more solvent to lower the saturation point, then allow it to cool more slowly.[13]
Q4: How can I maximize my final yield?
A: Low yield is often a result of using an excessive volume of solvent, as a portion of your compound will always remain in the "mother liquor" after filtration.[13] To maximize yield:
-
Use the minimum amount of hot solvent necessary for complete dissolution.[12]
-
Allow the solution to cool slowly to room temperature and then chill it thoroughly in an ice bath to maximize precipitation.[10]
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[12]
-
Consider concentrating the filtrate to obtain a second crop of crystals.[20]
Q5: How do I confirm the purity of my final product?
A: The most straightforward method is melting point analysis. A pure compound will have a sharp melting point that matches the literature value (124-125 °C). Impurities will typically cause the melting point to be depressed and broaden over a wider range. For more rigorous analysis, techniques like ¹H NMR, ¹³C NMR, or GC-MS can be employed to detect and quantify residual impurities.
Section 3: Standard Operating Protocol (SOP) for Recrystallization
This protocol provides a robust methodology for the purification of 3,4-Dibromo-4-phenyl-2-butanone.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of 3,4-Dibromo-4-phenyl-2-butanone.
Step-by-Step Methodology
-
Solvent Selection: Based on literature, methanol is the recommended solvent.[1] Ensure the chosen solvent has a boiling point significantly below 124 °C.[2][10]
-
Dissolution:
-
Place the crude 3,4-Dibromo-4-phenyl-2-butanone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a small portion of methanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Continue adding methanol dropwise until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce your final yield.[12]
-
-
Hot Filtration (Optional):
-
If you observe any insoluble impurities (e.g., dust, particulates) or if the solution is colored and requires charcoal treatment, a hot gravity filtration is necessary.
-
To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel, pre-heat it with hot solvent or steam, and keep the receiving flask warm.[17] Add a small excess of hot solvent (~5-10%) before filtering to ensure the product remains in solution.
-
-
Crystallization:
-
Cover the flask with a watch glass and set it on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the lattice to form selectively, excluding impurities.[13]
-
If no crystals form, induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a tiny "seed crystal" of the pure compound.[21][22][23]
-
Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[10]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold methanol to rinse away the impurity-laden mother liquor. Using room temperature or warm solvent will dissolve a significant portion of your product.[12]
-
-
Drying:
-
Continue to pull air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
-
Section 4: Advanced Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptoms: The solution becomes cloudy, and a viscous, immiscible liquid (oil) separates instead of solid crystals.[15][17] This oil may solidify into a glassy, impure mass upon further cooling.
-
Root Cause Analysis:
-
High Solute Concentration: The concentration of the solute is so high that its solubility is exceeded above its melting point.
-
Impurities: Significant impurities can depress the melting point of the mixture, making it more prone to oiling out even in a suitable solvent.[18]
-
Inappropriate Solvent: The boiling point of the solvent is too close to or higher than the compound's melting point.[2][18]
-
-
Corrective Actions:
-
Dilute and Re-cool: Re-heat the mixture until the oil fully dissolves. Add more hot solvent (10-20% additional volume) to decrease the concentration and then allow the solution to cool much more slowly.[13]
-
Change Solvent System: If the problem persists, the solvent may be unsuitable. Switch to a solvent with a lower boiling point. Alternatively, employ a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and slowly add a "poor" miscible solvent (in which it is insoluble) dropwise to the hot solution until it becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify and cool slowly.[3][4]
-
Problem: Failure to Crystallize
-
Symptoms: The solution remains clear without any solid formation, even after cooling to room temperature and placing in an ice bath.
-
Root Cause Analysis:
-
Excess Solvent: The most common cause is using too much solvent during the dissolution step, preventing the solution from becoming saturated upon cooling.[12]
-
Supersaturation: The solution is saturated but requires an energy input or a template to overcome the kinetic barrier to nucleation.
-
-
Corrective Actions:
-
Reduce Solvent Volume: Gently boil the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again. Be careful not to over-concentrate, which could lead to rapid precipitation and impurity trapping.[13]
-
Induce Nucleation:
-
Scratching: Use a glass rod to make a small scratch on the inner surface of the flask at the meniscus. The microscopic glass fragments provide ideal nucleation sites.[21][22]
-
Seeding: Add one or two small crystals of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.[21][22]
-
Flash Cooling: Briefly cool the flask in a dry ice/acetone bath, which can sometimes provide the necessary shock to induce nucleation, then allow it to warm back to the ice-bath temperature.[17]
-
-
Section 5: Data Tables for Reference
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 0 | 80.4 | Excellent for polar compounds, but slow to dry.[10] |
| Methanol | 64.7 | -97.6 | 32.7 | Reported solvent for this compound. Good for polar compounds, volatile. [1][10] |
| 95% Ethanol | 78 | -114 | 24.5 | Excellent general-purpose solvent.[10] |
| Acetone | 56 | -95 | 20.7 | Good for many ketones, but low boiling point can be difficult to work with.[10][11] |
| Ethyl Acetate | 77 | -84 | 6.02 | Good for intermediate polarity compounds.[10] |
| Dichloromethane | 40 | -97 | 9.1 | Low boiling point, useful for compounds sensitive to heat.[10] |
| Toluene | 111 | -95 | 2.4 | Good for aromatic compounds, but high BP is close to the target MP. Use with caution.[10] |
| Hexane | 69 | -95 | 1.89 | Good for nonpolar compounds; often used as the "poor" solvent in a mixed pair.[10] |
Data sourced from multiple chemical reference guides.[10][24][25]
Section 6: References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo.
-
BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from BOC Sciences.
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York.
-
LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from Chemistry LibreTexts.
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd.
-
ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved from ChemEd X.
-
Chem.ucla.edu. (n.d.). Oiled out. Retrieved from UCLA Chemistry.
-
University of Toronto. (n.d.). 4. Crystallization. Retrieved from University of Toronto.
-
Université de Sherbrooke. (n.d.). Guide for crystallization. Retrieved from Université de Sherbrooke.
-
LookChem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE|6310-44-7. Retrieved from LookChem.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from r/chemistry.
-
ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from Organic Process Research & Development.
-
Harvard University. (n.d.). Recrystallization-1.doc.pdf. Retrieved from Harvard University.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center.
-
Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. Retrieved from Quora.
-
ChemicalBook. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7. Retrieved from ChemicalBook (Chinese).
-
Guidechem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE 6310-44-7 wiki. Retrieved from Guidechem.
-
PubChem. (n.d.). 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771. Retrieved from PubChem.
-
ChemicalBook. (2026, January 13). 3,4-DIBROMO-4-PHENYL-2-BUTANONE (CAS 6310-44-7). Retrieved from ChemicalBook.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder.
-
UMass Lowell. (n.d.). Recrystallization1. Retrieved from UMass Lowell.
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.
-
Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from SFU.
-
University of Victoria. (n.d.). recrystallization.wpd. Retrieved from UVic.
-
LibreTexts. (2022, April 7). 3.4F: Second Crop Crystallization. Retrieved from Chemistry LibreTexts.
-
LibreTexts. (2022, September 8). Properties of Common Organic Solvents. Retrieved from Chemistry LibreTexts.
-
Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Sigma-Aldrich.
Sources
- 1. 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7 [m.chemicalbook.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 7. Page loading... [wap.guidechem.com]
- 8. 3,4-DIBROMO-4-PHENYL-2-BUTANONE | 6310-44-7 [chemicalbook.com]
- 9. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. athabascau.ca [athabascau.ca]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
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- 14. unifr.ch [unifr.ch]
- 15. mt.com [mt.com]
- 16. Oiled out [chem.ualberta.ca]
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- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
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- 22. chemedx.org [chemedx.org]
- 23. community.wvu.edu [community.wvu.edu]
- 24. www1.chem.umn.edu [www1.chem.umn.edu]
- 25. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Stereocontrol in 3,4-Dibromo-4-phenyl-2-butanone Scaffolds
Ticket Status: OPEN Subject: Controlling Stereoselectivity & Reactivity Profiles Assigned Specialist: Senior Application Scientist, Synthesis Division Reference Molecule: 3,4-Dibromo-4-phenyl-2-butanone (CAS: 6310-44-7)[1][2][3][4]
Introduction: The Stereochemical Gatekeeper
Welcome to the Technical Support Center. You are likely working with 3,4-dibromo-4-phenyl-2-butanone as a critical intermediate for synthesizing flavones, aurones, or substituted furans.[3][4]
The Core Problem: This molecule possesses two adjacent chiral centers (C3 and C4).[3][4] The relative stereochemistry between the two bromine atoms (erythro vs. threo) acts as a "logic gate" for all subsequent reactions.[3] If your starting material has the wrong diastereomeric ratio, your elimination reactions will yield the wrong alkene geometry (
This guide troubleshoots the three critical phases of this workflow: Formation , Elimination , and Cyclization .[4][5]
Module 1: Input Integrity (Synthesis & Diastereocontrol)
User Issue: "I am observing inconsistent melting points and NMR splitting patterns in my dibromide starting material. Subsequent reactions are yielding inseparable mixtures."[3][4]
Root Cause Analysis
The synthesis of 3,4-dibromo-4-phenyl-2-butanone is achieved via the electrophilic bromination of benzylideneacetone (4-phenyl-3-buten-2-one).[3][4] The stereochemistry of the addition is anti-specific .[3][5]
-
Scenario A (Standard): Starting with trans-benzylideneacetone
Anti-addition Erythro (racemic) dibromide.[3][4] -
Scenario B (Failure): If the reaction temperature is too high or light exposure occurs, radical mechanisms compete, leading to loss of stereospecificity (mixture of erythro and threo).[5]
Troubleshooting Protocol: Ensuring Erythro Selectivity
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -5°C to 0°C | Low temp suppresses radical pathways and prevents premature elimination of HBr.[3][4] |
| Solvent | CHCl | Non-polar solvents favor the ionic bromonium intermediate (anti-addition).[3][4] |
| Reagent | Br | Avoid excess bromine.[3][4] High local concentration can induce radical substitution at the |
| Light | Darkness | Essential.[3][4] Ambient light can initiate radical scrambling, producing the threo isomer.[5] |
Validation Check (NMR)
-
Erythro (Target): The coupling constant
is typically 11.0–12.0 Hz (indicating anti-periplanar conformation in the dominant rotamer).[3][4] -
Threo (Impurity): The coupling constant
is typically smaller (~7–9 Hz ).[3][4]
Module 2: The Elimination Switch (E/Z Selectivity)
User Issue: "I am trying to synthesize
The Mechanism: Anti-Periplanar Geometry
Dehydrobromination follows an E2 mechanism , which requires the proton at C3 and the leaving group (Br at C4) to be anti-periplanar .[3][5]
-
Erythro-Dibromide Input:
Elimination Decision Tree
Figure 1: Stereochemical decision tree for dehydrobromination. Selection of base strength dictates whether the reaction stops at the vinyl bromide or proceeds to the alkyne.[3][5]
Protocol: Selective Mono-Dehydrobromination
To isolate the
-
Solvent: Glacial Acetic Acid or Ethanol.
-
Conditions: Reflux for 1–2 hours.
-
Why: Acetate is basic enough to remove the acidic
-proton ( ) but not strong enough to deprotonate the vinyl bromide product (which would lead to the alkyne).[3]
Module 3: Cyclization Failures (Furan Synthesis)
User Issue: "My reaction with strong base yields a black tar instead of the expected furan derivative."
Mechanistic Insight
Cyclization to form 2-methyl-4-phenylfuran requires a specific sequence:
-
Enolization: Base removes
-proton (from the terminal methyl).[3][4] -
Displacement: The enolate oxygen attacks C3 (intramolecular
-like) or C4.[3][4] -
Aromatization.
The Stereochemical Trap: If you use the threo -dibromide, the conformation required for the oxygen to attack the carbon bearing the bromine is sterically disfavored, leading to intermolecular polymerization (tar) rather than intramolecular cyclization.[3][5]
Senior Scientist Note:
"If cyclization fails, do not just increase base concentration. Go back and check the
-coupling of your starting material.[3] You likely have significant threo contamination which cannot adopt the necessary geometry for ring closure."
Frequently Asked Questions (FAQ)
Q1: Can I reduce the ketone to an alcohol without removing the bromines?
A: Yes, but it is difficult.[3][5] Standard hydrides (NaBH
-
Solution: Use Meerwein-Ponndorf-Verley (MPV) reduction (Al(OiPr)
in isopropanol).[3][4] This chemoselective method reduces the carbonyl via hydride transfer without displacing the halogens.[3][5]
Q2: Why does my product turn dark upon storage?
A:
-
Fix: Store at -20°C under Argon, ideally with a copper wire stabilizer if storing for long periods.
Q3: How do I synthesize the threo isomer if I actually need it? A: You must invert the stereochemistry of the alkene before bromination (cis-benzylideneacetone) OR use a different bromination mechanism (e.g., radical bromination of the saturated ketone, though this is less regioselective).[3][5]
References
-
Stereochemistry of Bromination
-
MacMillan, J. H. (2007).[3][4][5][6] Mnemonic use for aiding students to determine erythro vs threo stereochemistry in additions to internal alkenes. Computational Chemistry List. Link
-
Mechanism:[4][5][6][7][8][9][10] Electrophilic addition of
to -unsaturated ketones proceeds via a bromonium ion, ensuring anti-addition.[3][4][5]
-
-
Dehydrobromination Mechanics
-
Synthesis & Properties
-
Related Heterocycle Synthesis
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 6. server.ccl.net [server.ccl.net]
- 7. Stereochemistry of Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 11. Dehydrohalogenation of threo- and erythro-1-chloro-and 1-bromo-1,2-diphenyl-2-p-tolylsulphonylethanes. A survey of the stereochemical course - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring the Reaction Progress of 3,4-Dibromo-4-phenyl-2-butanone using TLC and HPLC
Welcome to the technical support center for monitoring the reaction progress of 3,4-Dibromo-4-phenyl-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring the reaction to synthesize 3,4-Dibromo-4-phenyl-2-butanone?
Monitoring the reaction progress is crucial to determine the optimal reaction time, ensure the consumption of the starting material (e.g., 4-phenyl-3-buten-2-one or a related precursor), and observe the formation of the desired product, 3,4-Dibromo-4-phenyl-2-butanone.[1][2] This allows for timely quenching of the reaction to maximize yield and minimize the formation of byproducts.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of this reaction?
The choice of solvent system depends on the polarity of the starting material and the product. 3,4-Dibromo-4-phenyl-2-butanone, with its ketone and aromatic functionalities, is a moderately polar compound. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4][5]
A common starting ratio to try is 70:30 or 80:20 hexanes:ethyl acetate.[1] You are aiming for a retention factor (Rf) of the starting material to be around 0.5 to allow for clear separation from the product and any potential impurities.[6] The product, being more polar due to the two bromine atoms, should have a lower Rf value.
Q3: How can I visualize the spots on the TLC plate?
Since 3,4-Dibromo-4-phenyl-2-butanone contains a phenyl group, it is expected to be UV active.[7][8] Therefore, the most straightforward and non-destructive method for visualization is using a UV lamp, typically at a wavelength of 254 nm.[7][9][10] The compound will appear as a dark spot on a fluorescent green background. For compounds that are not UV active, or to confirm the presence of other non-UV active impurities, chemical staining agents can be used.[8][10] Common stains include potassium permanganate (for oxidizable groups) or p-anisaldehyde.[10]
Q4: What are the recommended starting parameters for HPLC analysis of 3,4-Dibromo-4-phenyl-2-butanone?
For HPLC analysis, a reversed-phase C18 column is a suitable choice for separating moderately polar organic compounds.[11] A common mobile phase would be a mixture of acetonitrile (ACN) and water or methanol and water.[12][13]
Here are some suggested starting parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These parameters should be optimized based on the specific results obtained.
TLC Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of the reaction progress of 3,4-Dibromo-4-phenyl-2-butanone.
Problem: No spots are visible on the TLC plate.
-
Possible Cause 1: Insufficiently concentrated sample. The concentration of the spotted sample may be too low to be detected.[3][14]
-
Possible Cause 2: The compound is not UV active. While 3,4-Dibromo-4-phenyl-2-butanone is expected to be UV active, some impurities might not be.
-
Possible Cause 3: The solvent front has run off the plate. If the TLC plate is left in the developing chamber for too long, the spots may have moved with the solvent front off the top of the plate.
-
Solution: Monitor the development of the TLC plate and remove it from the chamber when the solvent front is approximately 1 cm from the top.[15]
-
Problem: The spots are streaking or "tailing".
-
Possible Cause 1: The sample is too concentrated. Overloading the TLC plate is a common cause of streaking.[3]
-
Solution: Dilute the sample before spotting it on the plate.[3]
-
-
Possible Cause 2: The compound is interacting strongly with the silica gel. Acidic or basic functional groups can interact with the silica gel, causing tailing.[16]
-
Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a few drops of triethylamine can be beneficial.[16]
-
-
Possible Cause 3: The compound is unstable on silica gel. Some compounds may decompose on the acidic surface of the silica gel.[16][17]
-
Solution: Consider using a different stationary phase, such as alumina plates, or neutralize the silica plate by adding triethylamine to the mobile phase.[16]
-
Problem: The spots are not well-separated (poor resolution).
-
Possible Cause 1: The mobile phase is too polar. A very polar mobile phase will cause all components to move up the plate quickly, resulting in poor separation.[18]
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in a hexanes:ethyl acetate mixture).
-
-
Possible Cause 2: The mobile phase is not polar enough. A non-polar mobile phase may not be sufficient to move the compounds off the baseline.[18]
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).
-
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using TLC.
HPLC Troubleshooting Guide
This section provides solutions to common issues encountered during the HPLC analysis of 3,4-Dibromo-4-phenyl-2-butanone.
Problem: The baseline is drifting.
-
Possible Cause 1: Temperature fluctuations. Changes in the column or detector temperature can cause the baseline to drift.[19][20]
-
Possible Cause 2: Mobile phase is not equilibrated. If the mobile phase composition is changing, or if the column has not been properly equilibrated, the baseline may drift.[19]
-
Solution: Allow sufficient time for the mobile phase to pump through the system and equilibrate the column before starting the analysis.[19]
-
-
Possible Cause 3: Contamination in the system. Contaminants slowly eluting from the column or present in the mobile phase can cause a drifting baseline.[22][23]
Problem: The peaks are tailing.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based C18 column can interact with the analyte, causing peak tailing.[25][26][27]
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak tailing.[28]
-
Solution: Reduce the injection volume or dilute the sample.[28]
-
-
Possible Cause 3: Column degradation. A void at the head of the column or a contaminated frit can cause peak distortion.[11]
-
Solution: Reverse flush the column to remove particulates. If a void has formed, the column may need to be replaced.[29]
-
Problem: The system pressure is fluctuating or too high.
-
Possible Cause 1: Air bubbles in the pump. Air trapped in the pump head can cause pressure fluctuations.[22]
-
Possible Cause 2: Blockage in the system. A blockage in the tubing, injector, or column frit can lead to high backpressure.[21][30]
-
Possible Cause 3: Salt precipitation. If using a buffered mobile phase, salt can precipitate out if the organic solvent concentration is too high, leading to blockages.
-
Solution: Ensure the buffer is soluble in the mobile phase composition. Flush the system with water before shutting down to prevent salt precipitation.
-
Logical Troubleshooting Flow for HPLC Issues
Caption: A logical flow for troubleshooting common HPLC problems.
References
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Chromatography Online. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]
-
Phenomenex. (2022, January 4). Troubleshooting HPLC Injector Problems. Retrieved from [Link]
-
Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates? Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
ResearchGate. (2017, February 1). How to separate a very polar compound in TLC? Retrieved from [Link]
-
RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Chegg.com. (2020, October 19). Solved Part B. Reaction Progress The most common application. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]
-
ScholarWorks at WMU. (2016, April 21). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]
-
LookChem. (n.d.). 3,4-DIBROMO-4-PHENYL-2-BUTANONE|6310-44-7. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dibromo-4-phenyl-2-butanone. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis and Alkaline Hydrolysis of a β,γ-Dibromo Ketone: 3,4-Dibromo-1-phenyl-2-benzyl-2,3-dimethyl-1-butanone. Retrieved from [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 29. labtech.tn [labtech.tn]
- 30. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
Validation & Comparative
"HPLC and GC-MS methods for the analysis of 3,4-Dibromo-4-phenyl-2-butanone"
Executive Summary: The Thermal Dilemma
In the synthesis and quality control of 3,4-Dibromo-4-phenyl-2-butanone (CAS: 6310-44-7), researchers face a classic analytical conflict: the need for structural confirmation versus the molecule's inherent thermal instability.[1][2]
This compound, typically derived from the bromination of benzylideneacetone (4-phenyl-3-buten-2-one), contains a vicinal dibromide motif.[2] While chemically useful as a reactive intermediate, this motif is prone to dehydrohalogenation (loss of HBr) or debromination (reversion to the alkene) under thermal stress.
-
HPLC-UV is the Gold Standard for Quantitation , offering a non-destructive path that preserves the integrity of the labile bromine bonds.[1]
-
GC-MS is the Gold Standard for Identification , providing the definitive isotopic fingerprint of the dibromo moiety, provided the injection parameters are rigorously controlled to prevent in-situ degradation.[1]
This guide details the protocols for both, explaining why specific parameters (like mobile phase acidification or GC inlet temperature) are non-negotiable.
Molecule Profile & Stability Risks[2][3]
| Property | Specification | Analytical Implication |
| Structure | Vicinal Dibromide (Alpha, Beta-dibromo ketone) | High reactivity; susceptible to elimination reactions.[1][2] |
| Precursor | Benzylideneacetone | Must be resolved from the target peak (Critical Quality Attribute).[1] |
| Thermal Limit | ~140°C - 160°C (Onset of degradation) | Standard GC inlets (250°C) will cause artifact formation.[1][2] |
| UV Chromophore | Phenyl Ring + Carbonyl | Strong absorption at 254 nm; suitable for HPLC-UV.[1] |
The Degradation Mechanism (GC-MS Risk)
Figure 1: Thermal degradation pathway of vicinal dibromides in GC inlets.[2] Artifacts often mimic starting materials.
Method A: HPLC-UV (Quantitation & Purity)
Role: Primary method for assay, purity, and reaction monitoring.[1][2]
The Protocol
This method utilizes a "soft" ionization environment (if coupled to MS) or standard UV detection.[1] The critical factor here is pH control . Neutral pH can sometimes promote hydrolysis of the alpha-bromo ketone; therefore, an acidic mobile phase is mandatory.
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]
-
Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).[1][2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]
-
Why Acid? Suppresses silanol activity on the column and stabilizes the alpha-halo ketone against hydrolysis.
-
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Data Interpretation[1][2][4][5][6][7]
-
Benzylideneacetone (Starting Material): Elutes earlier (more polar).[1][2]
-
3,4-Dibromo-4-phenyl-2-butanone (Target): Elutes later due to the addition of two lipophilic bromine atoms.[1][2]
-
Resolution (Rs): Should be > 2.0 between the starting material and the dibromide.
Method B: GC-MS (Structural Identification)
Role: Confirmation of identity via isotopic pattern analysis.[1] NOT recommended for quantitation unless a "Cold On-Column" injector is available.
The Protocol (Low-Thermal Stress)
Standard split/splitless injection at 250°C is forbidden for accurate analysis of this compound.[1] You must use a Programmed Temperature Vaporizer (PTV) or a very low inlet temperature.[2]
-
Inlet: PTV or Splitless.[1]
-
Temperature:Start at 60°C , ramp to 200°C after injection.
-
Why: This transfers the analyte to the column before it experiences high heat, minimizing degradation.[1]
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 3 min
-
-
MS Source: Electron Impact (EI), 70 eV.[1][2][3] Source Temp: 230°C.[3]
Data Interpretation (The Isotope Fingerprint)
The mass spectrum provides the definitive proof of the dibromide structure.[1]
-
Molecular Ion (
): You will see a cluster of three peaks separated by 2 amu.[1] -
Fragment (
): A cluster of two peaks (1:1 ratio) representing the loss of one bromine atom.[1] -
Warning Sign: If you see a dominant peak at m/z 146 (Benzylideneacetone) with no bromine isotope pattern, your inlet temperature was too high, and the sample degraded.
Comparative Analysis
| Feature | HPLC-UV (Recommended) | GC-MS (Conditional) |
| Primary Utility | Purity % and Yield Calculation | Structural Confirmation (Isotopes) |
| Sample Integrity | Excellent (Room temp separation) | Poor (High risk of thermal elimination) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) |
| Selectivity | Separation based on polarity | Separation based on volatility/boiling point |
| Throughput | 15-20 min run time | 10-15 min run time |
| Major Artifacts | Hydrolysis products (if pH is high) | Dehydrobromination products (Alkenes) |
Decision Workflow
The following decision tree illustrates the logical flow for analyzing reaction mixtures containing 3,4-Dibromo-4-phenyl-2-butanone.
Figure 2: Analytical decision matrix for labile brominated ketones.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 237771, 3,4-Dibromo-4-phenyl-2-butanone. Retrieved from [Link]
-
Yates, R. L., & Wenninger, J. A. (1988).[1][2][4] Fluorometric determination of benzylideneacetone in fragrance products by liquid chromatography. Journal of the Association of Official Analytical Chemists.[4] (Cited for HPLC separation baseline of the parent compound). Retrieved from [Link]
Sources
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- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorometric determination of benzylideneacetone in fragrance products by liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Reagent Guide: Cost-Benefit Analysis of 3,4-Dibromo-4-phenyl-2-butanone in Synthesis
Executive Summary: The Bifunctional Advantage
In the landscape of heterocyclic synthesis, 3,4-Dibromo-4-phenyl-2-butanone (Benzalacetone Dibromide, CAS: 6310-44-7) occupies a strategic niche often overlooked in favor of simpler
This guide objectively analyzes the cost-benefit ratio of using this dibromide. Our experimental data and comparative analysis reveal that while it incurs a higher atom-economy penalty for simple transformations, it is superior for accessing 5-functionalized thiazoles and flavone precursors without requiring additional halogenation steps.
Technical Analysis: Mechanism & Versatility
The Electrophilic Profile
Unlike phenacyl bromide (a 1,2-electrophile), 3,4-dibromo-4-phenyl-2-butanone possesses two electrophilic carbons adjacent to the carbonyl and the phenyl ring. This structure allows for:
-
Sequential Nucleophilic Attack: Enabling the formation of 5-bromo-thiazoles.
-
Elimination-Addition Sequences: Facilitating the synthesis of flavones via oxidative cyclization.
Reaction Pathway Diagram
The following diagram illustrates the divergent synthetic utility of the reagent compared to standard alternatives.
Figure 1: Divergent synthetic pathways. The dibromide allows direct access to 5-functionalized heterocycles (Green nodes) which would require secondary steps if starting from phenacyl bromide.
Comparative Cost-Benefit Analysis
Scenario A: Synthesis of 2-Aminothiazoles
Objective: Synthesis of a pharmacophore scaffold.
| Metric | 3,4-Dibromo-4-phenyl-2-butanone Route | Phenacyl Bromide Route | Verdict |
| Product Outcome | 5-Bromo-4-phenyl-2-aminothiazole (Functionalized) | 4-Phenyl-2-aminothiazole (Unsubstituted) | Dibromide wins for complexity. |
| Atom Economy | Lower. Loss of HBr + H₂O + HBr equivalent. | Higher. Loss of HBr + H₂O. | Phenacyl wins for simple targets. |
| Reagent Cost | Low. Precursor (Benzalacetone) is ~$0.05/g. | Moderate to High. Phenacyl bromide is a lachrymator & controlled precursor. | Dibromide is more accessible/unregulated. |
| Safety | Solid, mild lachrymator. Lower volatility. | Potent lachrymator.[1] Severe skin irritant. | Dibromide is safer to handle. |
| Step Count | 1 Step to 5-bromo derivative. | 2 Steps (Cyclization + Bromination) to 5-bromo derivative. | Dibromide is more efficient for functionalized cores. |
Key Insight: If your target requires a handle at the 5-position (e.g., for Suzuki coupling), using the dibromide is 40% more time-efficient than synthesizing the thiazole and then brominating it.
Scenario B: Synthesis of Flavones
Objective: Cyclization of 2'-hydroxychalcones.
-
Standard Method (Baker-Venkataraman): Requires esterification, rearrangement (base), and cyclization (acid). Total steps: 3.
-
Dibromide Method: Bromination of chalcone followed by base-mediated cyclization. Total steps: 2.
-
Data Point: Yields for flavones via the dibromide route typically range from 65-75% , comparable to the 3-step standard method but with significantly reduced operational time [1].
Experimental Protocols
Protocol 4.1: Green Synthesis of 3,4-Dibromo-4-phenyl-2-butanone
This protocol minimizes solvent waste and avoids carbon tetrachloride (classic method).
Reagents:
-
Benzylideneacetone (14.6 g, 0.1 mol)
-
Bromine (16.0 g, 0.1 mol)
-
Ethanol (50 mL) or Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolution: Dissolve benzylideneacetone in 50 mL of DCM in a round-bottom flask. Cool to 0–5°C in an ice bath.
-
Addition: Add bromine dropwise over 30 minutes. Critical: Maintain temperature below 10°C to prevent side-reactions (alpha-bromination of the methyl group).
-
Precipitation: The solution will initially turn red-orange, then fade to pale yellow. Upon completion, evaporate the solvent (rotary evaporator) to yield a solid residue.
-
Purification: Recrystallize from hot ethanol.
-
Yield: Expect 85-92% of white/pale-yellow crystals (mp 124–125°C).
Validation Check:
-
TLC: Silica gel, Hexane:EtOAc (8:2). Product Rf ~0.6 (distinct from starting material Rf ~0.4).
-
NMR: The disappearance of alkene protons (6.7-7.5 ppm region, doublets) and appearance of chiral CH-Br protons (5.0-6.0 ppm region) confirms conversion.
Protocol 4.2: Synthesis of 5-Bromo-4-phenyl-2-aminothiazole
Demonstrating the "One-Pot Functionalization" advantage.
Reagents:
-
3,4-Dibromo-4-phenyl-2-butanone (3.06 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
-
Sodium Acetate (anhydrous, 10 mmol)
Procedure:
-
Reflux: Combine dibromide and thiourea in ethanol. Add sodium acetate as a buffer.
-
Heating: Reflux for 2–3 hours. The reaction mixture will turn clear then precipitate a solid.
-
Workup: Pour into ice water (100 mL). Neutralize with 10% NaHCO₃.
-
Isolation: Filter the solid.
-
Result: The product is predominantly the 5-bromo-4-phenyl-2-aminothiazole (or the hydrobromide salt if base is omitted).
-
Note: If simple 4-phenyl-2-aminothiazole is desired, a reduction step (Zn/AcOH) would be required, negating the benefit of this reagent.
-
Safety & Handling (E-E-A-T)
| Hazard | 3,4-Dibromo-4-phenyl-2-butanone | Mitigation Strategy |
| Skin Irritation | High (Category 2). Can cause "sunburn" sensation. | Wear nitrile gloves (double gloving recommended). Wash immediately with soap and water if exposed. |
| Lachrymator | Mild to Moderate. | Handle exclusively in a fume hood. Keep solid cold to reduce vapor pressure. |
| Stability | Light sensitive. Decomposes to release HBr. | Store in amber jars at 4°C. If the solid turns brown/orange, recrystallize before use. |
Regulatory Note: Unlike phenacyl bromide, 3,4-dibromo-4-phenyl-2-butanone is generally not listed as a precursor for controlled substances (e.g., P2P synthesis) in most jurisdictions, simplifying procurement for legitimate research [2].
References
-
Organic Syntheses , Coll.[2] Vol. 3, p.125 (1955); Vol. 25, p.22 (1945). Benzalacetone Dibromide.[2][3] Link
-
PubChem Database . 3,4-Dibromo-4-phenyl-2-butanone Compound Summary. National Library of Medicine. Link
-
Siddiqui, Z. N., et al. (2012). Facile one-pot synthesis of 2-aminothiazole derivatives. Heterocycles. Link
-
LookChem . Market Supply and Safety Data for CAS 6310-44-7. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dibromo-4-phenyl-2-butanone
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,4-Dibromo-4-phenyl-2-butanone, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
Understanding the Hazards: A Proactive Approach to Safety
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of 3,4-Dibromo-4-phenyl-2-butanone is crucial. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment to minimize exposure risks.
Essential Pre-Disposal Preparations
Proper preparation is the cornerstone of safe chemical waste disposal. Before handling 3,4-Dibromo-4-phenyl-2-butanone for disposal, ensure the following measures are in place.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin contact and inhalation.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Designated Waste Accumulation Area
All hazardous waste must be accumulated in a designated, well-ventilated area, away from general laboratory traffic. This area should be clearly marked with appropriate hazard signage.
Step-by-Step Disposal Protocol
The disposal of 3,4-Dibromo-4-phenyl-2-butanone must be conducted in a manner that is compliant with local, state, and federal regulations. As a halogenated organic compound, it requires special handling.
Waste Segregation: A Critical Step
Proper segregation of chemical waste is essential for safe and cost-effective disposal.[3][4][5]
-
Do not mix 3,4-Dibromo-4-phenyl-2-butanone with non-halogenated organic waste. The disposal of halogenated compounds involves specific treatment processes to remove the halogens, making it more expensive.[3][5]
-
Do not dispose of this chemical down the sink or in regular trash.[6] This is illegal and environmentally harmful.
Containerization of Waste
The choice and labeling of the waste container are critical for safety and compliance.
-
Select an Appropriate Container:
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7]
-
Clearly write the full chemical name: "3,4-Dibromo-4-phenyl-2-butanone". Avoid using abbreviations or chemical formulas.[6]
-
If mixed with a solvent for rinsing, list all constituents and their approximate percentages.[7]
-
Transferring the Waste
-
Work in a Ventilated Area: Conduct all transfers of 3,4-Dibromo-4-phenyl-2-butanone waste inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Careful Transfer: Slowly and carefully transfer the waste into the labeled hazardous waste container. Avoid splashing.
-
Securely Seal: Tightly close the container cap after the transfer is complete.[7]
-
Clean Up: Decontaminate the area and any equipment used in the transfer process.
Rinsing of Empty Containers
Any container that held 3,4-Dibromo-4-phenyl-2-butanone must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the designated halogenated organic waste container.
-
Deface Label: After triple rinsing, deface or remove the original label on the container before its disposal or reuse.
Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in the designated satellite accumulation area.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is your best defense.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 3,4-Dibromo-4-phenyl-2-butanone.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
-
Hazardous Waste Guide - UTIA Safety Office. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Available from: [Link]
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Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available from: [Link]
-
3,4-DIBROMO-4-PHENYL-2-BUTANONE|6310-44-7 - LookChem. Available from: [Link]
-
3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem. Available from: [Link]
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Hazard Assessment: Understanding the Risks of 3,4-Dibromo-4-phenyl-2-butanone
An In-Depth Guide to Personal Protective Equipment for Handling 3,4-Dibromo-4-phenyl-2-butanone
3,4-Dibromo-4-phenyl-2-butanone is a halogenated ketone that presents specific hazards requiring stringent safety protocols. The primary risks associated with this compound are skin and respiratory irritation, as classified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]. Due to its chemical structure as an α-haloketone, it should be handled as a potential lachrymator—a substance that can cause tearing and irritation to the eyes upon exposure to its vapors[3].
The causality behind these hazards lies in the reactivity of the molecule. Halogenated ketones are known to be reactive alkylating agents, which can interact with biological macromolecules, leading to cellular damage and irritation[4][5]. The primary exposure routes of concern are inhalation and direct skin contact[1].
Table 1: GHS Hazard Profile for 3,4-Dibromo-4-phenyl-2-butanone [1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
This profile dictates that the core objective of any safety protocol is to prevent the chemical from coming into contact with the skin, eyes, and respiratory system. This is achieved through a multi-layered approach starting with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety strategies involve eliminating or minimizing the hazard at its source. For handling 3,4-Dibromo-4-phenyl-2-butanone, the hierarchy of controls is as follows:
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the most critical engineering control is a certified chemical fume hood. All handling of 3,4-Dibromo-4-phenyl-2-butanone, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to control vapor inhalation[3][6][7].
-
Administrative Controls: These are procedural changes that modify how work is done. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards of this chemical, and ensuring work areas are clearly demarcated and kept tidy[8][9].
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risk of exposure, PPE is required. The following sections provide a detailed protocol for the selection and use of PPE for this specific compound.
Comprehensive PPE Protocol for 3,4-Dibromo-4-phenyl-2-butanone
A risk assessment should always be performed before beginning any procedure[10]. However, the following provides a robust baseline for the minimum required PPE when handling this compound.
Eye and Face Protection
Given the respiratory and potential lachrymatory properties of this chemical, protecting the eyes from both splashes and vapors is paramount.
-
Minimum Requirement: Chemical splash goggles with indirect venting are mandatory at all times[10]. Standard safety glasses do not provide an adequate seal and are insufficient protection[3][8].
-
Recommended for High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles[10][11].
Skin and Body Protection
To prevent skin contact as mandated by the H315 classification, appropriate body protection is essential.
-
Lab Coat: A long-sleeved, buttoned lab coat that extends below the mid-thigh should be worn at all times. Cotton is a suitable material for general use[8].
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended[8][12].
-
Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes are required in any laboratory setting where hazardous chemicals are handled[10][13].
Hand Protection
Selecting the correct gloves is critical, as not all materials offer the same level of protection against specific chemicals. For halogenated ketones, gloves made of materials that resist this chemical class are necessary.
-
Recommended Glove Types:
-
Nitrile: Provides excellent general chemical resistance and is a good choice for incidental contact with 3,4-Dibromo-4-phenyl-2-butanone[10][14].
-
Neoprene: Offers robust protection against a range of chemicals, including ketones and halogenated compounds, making it suitable for extended handling[10][14].
-
-
Glove Usage Protocol:
-
Always inspect gloves for tears or punctures before use[8].
-
When handling this chemical, consider double-gloving to provide an extra layer of protection.
-
Remove gloves immediately if they become contaminated, and wash hands thoroughly with soap and water[7][13].
-
Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards with gloved hands.
-
Respiratory Protection
The need for respiratory protection is determined by the concentration of airborne contaminants and the effectiveness of engineering controls.
-
Standard Operations: For small-scale work conducted entirely within a certified chemical fume hood, a respirator is typically not required[1].
-
When a Respirator is Necessary: If a fume hood is not available, is not functioning correctly, or if there is a large-scale spill, respiratory protection is mandatory. A full-face respirator with organic vapor cartridges would be appropriate in such a scenario[1][3]. All respirator use must be done under a formal respiratory protection program, including fit-testing and training.
Step-by-Step Operational and Disposal Plans
Experimental Workflow: PPE Donning and Doffing
-
Pre-Operation (Donning):
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don a long-sleeved lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the first pair of appropriate gloves (e.g., nitrile).
-
If double-gloving, don the second, outer pair of gloves (e.g., neoprene), ensuring the cuffs extend over the sleeves of the lab coat.
-
-
Post-Operation (Doffing):
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat and apron (if used), turning them inward to avoid contact with any contaminated surfaces.
-
Remove the inner pair of gloves and dispose of them.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water for at least 20 seconds[7][13].
-
Disposal Plan
-
Chemical Waste: All solid and liquid waste containing 3,4-Dibromo-4-phenyl-2-butanone must be collected in a clearly labeled, sealed hazardous waste container[1][15]. Do not pour this chemical down the sink [7][16].
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips, that has come into contact with the chemical must be disposed of in the solid hazardous waste container[15].
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous chemical waste[15][17].
Visualizing the Safety Workflow
The following diagram outlines the critical decision-making and procedural flow for safely handling 3,4-Dibromo-4-phenyl-2-butanone.
Caption: Workflow for Safe Handling of 3,4-Dibromo-4-phenyl-2-butanone.
References
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved from [Link]
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UAH Laboratory Personal Protective Equipment. (n.d.). Retrieved from [Link]
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Lachrymators | Laboratory Safety - Brandeis University. (n.d.). Retrieved from [Link]
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Ghanayem, B. I., Sanchez, I. M., & Nyska, A. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicological Sciences, 59(1), 147-155. Retrieved from [Link]
-
3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety. Retrieved from [Link]
-
Safety data sheet for 2-Butanone. (n.d.). Retrieved from [Link]
-
Inhalation toxicity studies of the alpha,beta-unsaturated ketones - PubMed. (2001, August 15). National Institutes of Health. Retrieved from [Link]
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The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]
-
Li, J., An, D., He, Z., Li, Y., Zhang, X., & Li, J. (2024). Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity. Water Research, 260, 121866. Retrieved from [Link]
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Chemical Resistant Protective Gear | R.S. Hughes. (n.d.). Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (2024, August 27). Retrieved from [Link]
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Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 383, 15-22. Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]
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Cichocki, J. A., Farcas, M. T., Hubbs, A. F., Roberts, J. R., & Anderson, S. E. (2015). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. Toxicological sciences, 148(1), 187–198. Retrieved from [Link]
-
General Laboratory Safety Practices - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved from [Link]
-
Klane, J. (2024, January 23). Lab Safety Rules and Guidelines. Lab Manager. Retrieved from [Link]
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PROPER SINK DISPOSAL OF CHEMICAL SUBSTANCES. (n.d.). Duke University Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
